2-benzyloctahydro-1H-isoindol-4-amine
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-benzyloctahydro-1H-isoindol-4-amine are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects will depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
2-Benzyloctahydro-1H-isoindol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating their activity, depending on the context . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider . Over time, the compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, which may be reversible or irreversible depending on the context .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it may have beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, toxic or adverse effects can be observed, including cellular damage or disruption of normal physiological processes . Threshold effects are also noted, where a specific dosage range is required to achieve the desired effect without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit specific enzymatic reactions, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, as it may concentrate in certain tissues or organs .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Chemical Reactions Analysis
2-Benzyloctahydro-1H-isoindol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Benzyloctahydro-1H-isoindol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of specialized chemicals and materials
Comparison with Similar Compounds
2-Benzyloctahydro-1H-isoindol-4-amine can be compared with other similar compounds such as:
Indole derivatives: These compounds share a similar core structure and are used in various biological and chemical applications.
Imidazole derivatives: These compounds also have similar applications in chemistry and biology but differ in their structural properties and reactivity
Properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBZVXFIONOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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